tert-Butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate
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Overview
Description
tert-Butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate is a complex organic compound that features a combination of indazole, pyrazole, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyrazole Ring: This step may involve the reaction of the indazole intermediate with hydrazine and a suitable diketone.
Attachment of the Phenoxy Group: This can be done through nucleophilic aromatic substitution reactions, where the fluoro-nitrobenzene derivative reacts with the indazole-pyrazole intermediate.
tert-Butyl Protection: The final step involves the protection of the carboxylate group with tert-butyl groups using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro-nitrobenzene moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
tert-Butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical cellular pathways, ultimately affecting cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
- tert-Butyl 4-(2-fluoro-4-nitrophenoxy)-6-methoxyquinolin-7-yl)piperidine-1-carboxylate
Uniqueness
tert-Butyl 4-(5-(2-fluoro-4-nitrophenoxy)-1-methyl-1H-indazol-6-yl)-1H-pyrazole-1-carboxylate is unique due to its combination of indazole and pyrazole rings, which are not commonly found together in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C22H20FN5O5 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
tert-butyl 4-[5-(2-fluoro-4-nitrophenoxy)-1-methylindazol-6-yl]pyrazole-1-carboxylate |
InChI |
InChI=1S/C22H20FN5O5/c1-22(2,3)33-21(29)27-12-14(11-25-27)16-9-18-13(10-24-26(18)4)7-20(16)32-19-6-5-15(28(30)31)8-17(19)23/h5-12H,1-4H3 |
InChI Key |
BGENEXHSQIGPRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C=N1)C2=C(C=C3C=NN(C3=C2)C)OC4=C(C=C(C=C4)[N+](=O)[O-])F |
Origin of Product |
United States |
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